Ethyl 2-[(6-hydroxy-9H-purin-2-YL)sulfanyl]acetate
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Overview
Description
PXYC1 is a ribosomal protein S1 (RpsA) antagonist with significant potential in scientific research. It has been identified as a key player in the trans-translation process of Mycobacterium Tuberculosis (Mtb), where it binds to RpsA-CTD and RpsA-CTD Δ438A with dissociation constants (Kd) of 0.81 μM and 0.31 μM, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PXYC1 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques. The compound is synthesized in a controlled laboratory environment to ensure high purity and yield .
Industrial Production Methods
Industrial production of PXYC1 is carried out in specialized facilities equipped with state-of-the-art technology. The process involves large-scale synthesis using optimized reaction conditions to achieve consistent quality. The compound is then purified and tested for its biological activity before being packaged for research use .
Chemical Reactions Analysis
Types of Reactions
PXYC1 undergoes various chemical reactions, including:
Oxidation: PXYC1 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms with different biological activities.
Substitution: PXYC1 can participate in substitution reactions, where functional groups are replaced with other groups to modify its properties.
Common Reagents and Conditions
Common reagents used in the reactions of PXYC1 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .
Major Products Formed
The major products formed from the reactions of PXYC1 depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives with altered biological activities, while reduction can produce reduced forms with different properties .
Scientific Research Applications
PXYC1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study ribosomal protein interactions and trans-translation processes.
Biology: Helps in understanding the role of ribosomal proteins in bacterial translation and their potential as drug targets.
Medicine: Investigated for its potential as an antibacterial agent, particularly against Mycobacterium Tuberculosis.
Industry: Utilized in the development of new antibacterial compounds and as a reference standard in quality control
Mechanism of Action
PXYC1 exerts its effects by binding to the ribosomal protein S1 (RpsA) in Mycobacterium Tuberculosis. This binding inhibits the trans-translation process, which is crucial for the survival of the bacteria. By targeting RpsA, PXYC1 disrupts protein synthesis, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to PXYC1 include other ribosomal protein antagonists and antibacterial agents targeting Mycobacterium Tuberculosis. Some of these compounds are:
RpsA Inhibitors: Compounds that specifically target the ribosomal protein S1.
Antibacterial Agents: Other compounds with antibacterial properties against Mycobacterium Tuberculosis
Uniqueness of PXYC1
PXYC1 is unique due to its high affinity for RpsA-CTD and RpsA-CTD Δ438A, making it a potent antagonist. Its ability to disrupt the trans-translation process in Mycobacterium Tuberculosis sets it apart from other antibacterial agents, highlighting its potential as a novel therapeutic agent .
Properties
Molecular Formula |
C9H10N4O3S |
---|---|
Molecular Weight |
254.27 g/mol |
IUPAC Name |
ethyl 2-[(6-oxo-1,7-dihydropurin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C9H10N4O3S/c1-2-16-5(14)3-17-9-12-7-6(8(15)13-9)10-4-11-7/h4H,2-3H2,1H3,(H2,10,11,12,13,15) |
InChI Key |
YUQGXHIIAOIQEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1)NC=N2 |
Origin of Product |
United States |
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